molecular formula C15H18BrNO5 B8346686 2-[(2-Bromo-5-methoxyphenylamino)methylene]malonic acid diethyl ester

2-[(2-Bromo-5-methoxyphenylamino)methylene]malonic acid diethyl ester

Cat. No. B8346686
M. Wt: 372.21 g/mol
InChI Key: CKLVKAPUOLWGER-UHFFFAOYSA-N
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Patent
US06410529B1

Procedure details

A mixture of 3-amino-4-bromoanisole (1.40 g) and diethyl ethoxymethylene-malonate (1.4 ml) was heated at 100° C. for 4 h. The reaction mixture was cooled and ethanol removed at reduced pressure to give the title compound as a waxy brown solid (2.55 g).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[CH:5]=[CH:6][C:7]=1[Br:8].C(O[CH:14]=[C:15]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[C:16]([O:18][CH2:19][CH3:20])=[O:17])C>>[CH2:19]([O:18][C:16](=[O:17])[C:15](=[CH:14][NH:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[CH:5]=[CH:6][C:7]=1[Br:8])[C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH3:20]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
NC=1C=C(C=CC1Br)OC
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
ethanol removed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)=CNC1=C(C=CC(=C1)OC)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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